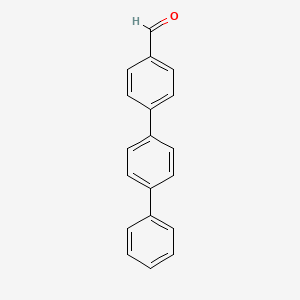

4-(4-phenylphenyl)benzaldehyde

CAS No.: 17800-49-6

Cat. No.: VC7953102

Molecular Formula: C19H14O

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17800-49-6 |

|---|---|

| Molecular Formula | C19H14O |

| Molecular Weight | 258.3 g/mol |

| IUPAC Name | 4-(4-phenylphenyl)benzaldehyde |

| Standard InChI | InChI=1S/C19H14O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-14H |

| Standard InChI Key | HSHBGIDOTCOEGU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-(4-phenylphenyl)benzaldehyde consists of three aromatic rings arranged linearly, with a formyl (-CHO) group attached to the central benzene ring. Key structural features include:

-

Molecular formula:

-

Exact mass: 258.104 g/mol

-

Polar surface area (PSA): 17.07 Ų

The compound’s hydrophobicity (indicated by LogP > 4) suggests strong lipid solubility, making it suitable for applications requiring non-polar environments. The linear terphenyl backbone contributes to its rigidity, which is advantageous in liquid crystal and polymer synthesis .

Synthesis Methods

Optimized Etherification Route

A 2019 Chinese patent (CN109651120A) outlines a high-yield synthesis method :

Reaction Scheme:

Procedure:

-

Step 1: 4-Hydroxybenzaldehyde reacts with potassium carbonate in a solvent (e.g., dimethylformamide) containing polymerization inhibitors (phenothiazine) and antioxidants (BHT). Azeotropic reflux removes water, forming a potassium phenolate intermediate.

-

Step 2: 4-Fluorobenzaldehyde is added for etherification at 110–130°C for 14–17 hours, achieving >99.5% conversion.

-

Step 3: Crystallization from toluene yields white crystals with 97–98.6% molar yield and >99% HPLC purity .

Advantages:

-

Eliminates side reactions (e.g., aldol condensation) via polymerization inhibitors.

-

Antioxidants prevent oxidation of the aldehyde group.

-

Scalable for industrial production with minimal safety risks .

Comparative Analysis

Alternative routes, such as benzyl chloride-mediated protection (CN102358723A), are less efficient due to lower yields (~85%) and higher costs . The etherification method in CN109651120A remains superior for large-scale synthesis.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Flash Point | Not reported | |

| Solubility | Soluble in DMF, toluene |

The absence of melting/boiling point data in public domains highlights the need for further experimental characterization.

Applications

Pharmaceutical Intermediates

The aldehyde group in 4-(4-phenylphenyl)benzaldehyde enables Schiff base formation, a key step in synthesizing bioactive molecules. For example, it can react with amines to produce imines for antimicrobial or anticancer agents .

Materials Science

Its rigid terphenyl structure makes it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume